Purity Tier Differentiation: 97% Standard Purity with Multi-Method Batch QC vs. Analog Baselines at 95%
The target compound is available at a standard purity of 97% from Bidepharm, with batch-specific quality control documentation including NMR, HPLC, and GC analysis provided upon request . In contrast, the closest commercially available structural analogs—(8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine (CAS 1706449-86-6) and (1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine (CAS 1505891-70-2)—are listed at a minimum purity specification of 95% from AKSci with no mention of multi-method batch QC . This represents a 2-percentage-point purity differential that may be consequential in applications requiring high-fidelity analytical benchmarks.
| Evidence Dimension | Vendor-specified standard purity and QC documentation availability |
|---|---|
| Target Compound Data | 97% purity; batch QC includes NMR, HPLC, GC (Bidepharm) ; also listed at 97% from Chemenu |
| Comparator Or Baseline | 8-Methoxy analog (CAS 1706449-86-6): 95% min purity, no multi-method QC specified (AKSci) ; 1,8-Dimethyl analog (CAS 1505891-70-2): 95% min purity, no multi-method QC specified (AKSci) |
| Quantified Difference | Target compound: 97% purity with documented multi-method QC; methoxy analog: 95% minimum; dimethyl analog: 95% minimum. Absolute purity difference: ~2 percentage points. |
| Conditions | Vendor technical datasheets and product specifications as accessed April–May 2026 |
Why This Matters
Higher specified purity with documented QC reduces the risk of impurity-driven assay artifacts in sensitive biological or analytical workflows, directly influencing procurement decisions when batch-to-batch reproducibility is critical.
